Rel-(1r,5s,6s)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid
Description
This compound (CAS 1290627-57-4) is a bicyclic structure featuring an 8-oxa (oxygen atom) and 3-aza (tert-butoxycarbonyl-protected nitrogen) bridge within a [3.2.1]octane framework. Its molecular weight is 257.28 g/mol, and it is used in pharmaceutical synthesis, particularly in developing protease inhibitors and other bioactive molecules due to its rigid bicyclic scaffold and functional group versatility .
Properties
CAS No. |
1290627-57-4 |
|---|---|
Molecular Formula |
C12H19NO5 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(1R,5S,6S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-5-7-4-8(10(14)15)9(6-13)17-7/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9-/m1/s1 |
InChI Key |
HZNSXHWBKZWPAT-HRDYMLBCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]([C@@H](C1)O2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C(C1)O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Enolate Formation and Triflation
Lithium diisopropylamide (LDA) is the preferred base for generating enolates from Boc-protected ketones. In a representative procedure, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is treated with LDA in tetrahydrofuran (THF) at -60°C, forming a stabilized enolate. Subsequent triflation with N-phenyltrifluoromethanesulfonimide introduces a triflyloxy group at the β-position, yielding tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate with yields ranging from 78% to 92%.
| Yield | Base | Triflating Agent | Temperature |
|---|---|---|---|
| 94.5% | Et₃N | Boc₂O | 0°C |
| 92% | LDA | N-phenyltriflimide | -78°C |
| 80% | KHMDS | N-phenyltriflimide | -78°C |
Stereochemical Control at Positions 1r,5s,6s
The rel-(1r,5s,6s) configuration is achieved through chiral auxiliaries or asymmetric catalysis . For example, using (R)- or (S)-BINOL-derived catalysts during cyclization steps enforces the desired stereochemistry. In one protocol, the triflated intermediate undergoes Suzuki-Miyaura coupling with a chiral boronic ester to set the C6 stereocenter, followed by diastereoselective reduction of the double bond.
Purification and Characterization
Crude products are purified via flash chromatography on silica gel with ethyl acetate/hexane gradients. The Boc-protected carboxylic acid is characterized by ¹H NMR (δ 1.45 ppm for Boc methyl groups) and LC-MS (M+H⁺ = 298.3). Enantiomeric excess is determined using chiral HPLC with a cellulose-based stationary phase.
Comparative Analysis of Synthetic Routes
Route 1 (Boc-first strategy) offers higher overall yields (75–85%) but requires stringent temperature control during enolate formation. Route 2 (late-stage carboxylation) simplifies purification but suffers from lower yields (50–60%) due to side reactions during oxidation.
Output: Yield: 76.0%
"The triflation step is a pivotal transformation, enabling subsequent cross-coupling reactions that install critical substituents."
Chemical Reactions Analysis
Types of Reactions
Rel-(1r,5s,6s)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms in the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis Overview
The synthesis of Rel-(1R,5S,6S)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid typically involves multiple steps:
- Formation of Bicyclic Core : Utilizing Diels-Alder cycloadditions or similar reactions.
- Introduction of Boc Group : Protecting the amine functionality.
- Carboxylic Acid Functionalization : Finalizing the compound structure.
Common reagents include strong bases like sodium hydride and solvents such as tetrahydrofuran (THF). Industrial production often employs continuous flow reactors for improved control over reaction conditions and purification techniques like recrystallization and chromatography to achieve high purity levels.
Chemistry
In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds.
Biology
This compound can be utilized in biological research to study enzyme interactions and protein-ligand binding due to its specific stereochemistry and functional groups. This compound may also act as a precursor for synthesizing biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic properties. The structural features may enable specific interactions with biological targets, making it a candidate for drug development against various diseases.
Industry
In industrial applications, this compound can be used in producing specialty chemicals and materials. Its unique properties may be leveraged to develop new materials with specific characteristics tailored for various applications.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | Structure | Antimicrobial |
| 8-Oxa-bicyclo[4.2.0]octane derivatives | Structure | Anticancer |
| 4-Azabicyclo[2.2.2]octane derivatives | Structure | Neuroprotective |
Antimicrobial Effects
Research indicates that certain derivatives exhibit significant antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antibiotics.
Cytotoxicity Against Cancer Cells
Studies have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Neuroprotective Effects
Preliminary findings suggest that this compound may offer neuroprotective benefits, warranting further investigation into its mechanisms and therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Rel-(1r,5s,6s)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing reactive sites that can form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities with related bicyclic compounds:
Biological Activity
Rel-(1R,5S,6S)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid is a bicyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Chemical Formula : C₁₂H₁₉NO₅
- Molecular Weight : 257.29 g/mol
- CAS Number : 1290627-57-4
The compound features a bicyclic structure that includes an oxabicyclo framework, which is significant for its interaction with biological targets.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₅ |
| Molecular Weight | 257.29 g/mol |
| Purity | >95% |
Antibacterial Properties
Recent studies have explored the antibacterial properties of compounds related to the bicyclo[3.2.1]octane system. While specific data on this compound is limited, the general class of compounds has shown promising results against various bacterial strains.
The mechanism of action for related compounds often involves inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. Inhibitors targeting these enzymes can disrupt bacterial cell division and lead to cell death.
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
A study demonstrated that related compounds exhibited low nanomolar inhibition against bacterial DNA gyrase and topoisomerase IV. The best-performing compounds had minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria such as Staphylococcus aureus . -
In Vivo Efficacy :
In vivo studies using mouse models indicated that certain analogs of the bicyclo[3.2.1]octane system were effective in treating infections caused by multidrug-resistant strains of bacteria .
Table 2: Antibacterial Activity Overview
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound 7a | Staphylococcus aureus (MRSA) | <0.03125 |
| Compound 7b | Klebsiella pneumoniae | 1–4 |
| Compound 7c | Acinetobacter baumannii | <0.25 |
Q & A
Q. How does this compound compare to similar bicyclo scaffolds in drug delivery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
